N-(5-BROMO-2-PYRIDYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N-(5-BROMO-2-PYRIDYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of bromine, iodine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions The process often starts with the bromination of 2-pyridine, followed by iodination and subsequent formation of the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove or alter the halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-4-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-(5-BROMO-2-PYRIDYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H8BrIN4O |
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Molecular Weight |
407.01 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8BrIN4O/c1-16-9(7(12)5-14-16)10(17)15-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,15,17) |
InChI Key |
OHGHJDIGSUAKRV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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